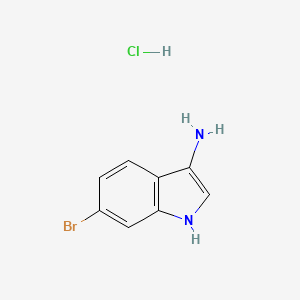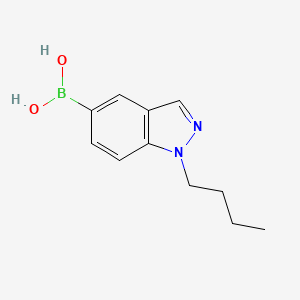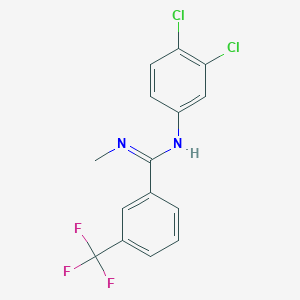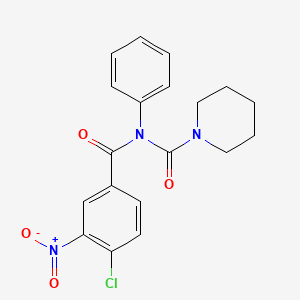
6-Bromo-1H-indol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-Bromo-1H-indol-3-amine;hydrochloride" is a derivative of indole, which is a fundamental scaffold in many chemical compounds that are significant in various industries, including pharmaceuticals. Indole derivatives like 6-bromoindoles are particularly interesting due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can involve cascade reactions, as seen in the formation of unusual indole and azaindole derivatives from bromo substituted pyrido and pyrimido compounds with primary amines. These reactions can lead to unexpected products due to the amine's attack on the pyrimidine ring, followed by ring opening, loss of the bromine substituent, and competitive cyclizations, resulting in imidazolidene substituted indoles and azaindoles .
Another approach to synthesizing hydroxy indoles, which could be related to the synthesis of 6-bromoindoles, is the catalyst-free condensation of carboxymethyl cyclohexadienones with amines. This process involves an aza-Michael addition and rearomatization to yield the indole products . Similarly, gold-catalyzed reactions of alkynyl cyclohexadienones with amines have been developed to form 6-hydroxy indoles, indicating the versatility of indole synthesis methods .
Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a bromine atom at the 6-position and an amine group at the 3-position. The hydrochloride indicates the presence of a hydrochloric acid salt form, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitutions facilitated by the electron-rich nature of the indole ring. The presence of a bromine substituent can further influence the reactivity, making the compound a potential candidate for further functionalization. For instance, bromo indoles bearing a carboxylic acid group can be transformed into amide derivatives using aromatic or aliphatic amines under ultrasonic irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The bromine atom would increase the compound's molecular weight and could affect its boiling and melting points. The presence of the amine group would contribute to the compound's basicity and its ability to form salts, such as the hydrochloride salt. The indole core is known for its aromaticity, which contributes to the compound's stability and chemical behavior.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-1h-indol-3-amine hydrochloride, are known to play a significant role in cell biology . They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention .
Mode of Action
Indole derivatives have been found to show various biologically vital properties . They interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
6-bromo-1H-indol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYASZCPFNMNVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B3017830.png)


![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)
![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)


![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)

